molecular formula C15H21N3O3 B2487224 (E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-38-2

(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2487224
M. Wt: 291.351
InChI Key: KYBAUZIBHXCREZ-QPJJXVBHSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a phenyl ring (a six-membered carbon ring typical of many organic compounds), an alkene group (a carbon-carbon double bond), and an amide group (a nitrogen atom bonded to a carbonyl group). The ether and amino groups suggest potential sites for further reactions or interactions .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The alkene could participate in addition reactions, the amide could undergo hydrolysis or reduction, and the ether could be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, affecting its solubility and boiling point .

Safety And Hazards

As with any chemical compound, handling “(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide” would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a building block in the creation of larger molecules .

properties

IUPAC Name

(E)-N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-18(2)8-4-7-15(20)17-10-12-5-3-6-13(9-12)21-11-14(16)19/h3-7,9H,8,10-11H2,1-2H3,(H2,16,19)(H,17,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBAUZIBHXCREZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CC(=CC=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CC(=CC=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{[3-(carbamoylmethoxy)phenyl]methyl}-4-(dimethylamino)but-2-enamide

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